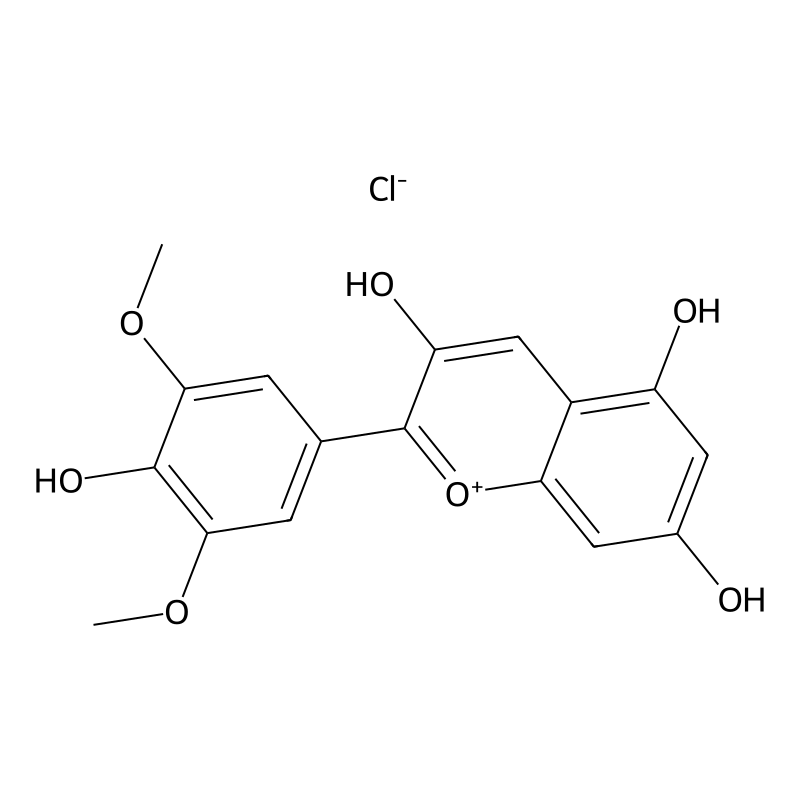

Malvidin Chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Malvidin chloride (CAS 643-84-5) is an O-methylated anthocyanidin (aglycone) widely utilized as a primary analytical standard and bioactive reference material . Characterized by its 3',5'-dimethoxy-3,4',5,7-tetrahydroxyflavylium core, it is the fundamental chromophore responsible for the red-to-purple pigmentation in Vitis vinifera (red wine) and various berries. In procurement and laboratory settings, malvidin chloride is primarily sourced as a high-purity standard for HPLC/MS quantification of total anthocyanidins post-hydrolysis, and as a precursor for studying copigmentation kinetics, pH-dependent structural transformations (flavylium cation to quinonoidal base), and cellular antioxidant mechanisms .

Substituting malvidin chloride with other common anthocyanidins (such as cyanidin chloride or delphinidin chloride) or its own glycosylated forms (like malvidin-3-O-glucoside) critically compromises experimental integrity . Analytically, using a glycoside standard to quantify hydrolyzed extracts results in severe mass calibration errors and retention time mismatches. Chemically, the specific 3',5'-dimethoxy substitution on malvidin's B-ring alters its hydration constant (pKh), lipophilicity, and resistance to nucleophilic attack compared to hydroxyl-rich analogs like delphinidin[1]. Consequently, generic substitution in formulation stability assays or in vivo efficacy models will yield non-transferable kinetic data and misrepresent the compound's unique processing stability and copigmentation profile.

Chromatographic Standardization: Aglycone vs. Glycoside Mass Calibration

In quantitative chemoinformatics and food science, total anthocyanidin content is routinely measured following acid hydrolysis of the sample matrix. Procuring the aglycone malvidin chloride (MW 366.75 g/mol) is strictly required for accurate mass calibration and retention time matching. Using the naturally abundant glycoside, malvidin-3-O-glucoside (MW 528.89 g/mol), as a substitute standard leads to a ~44% error in molar mass calculations and fails to match the HPLC-DAD retention time of the hydrolyzed aglycone .

| Evidence Dimension | Molecular Weight and HPLC Retention |

| Target Compound Data | Malvidin chloride (Aglycone, MW 366.75 g/mol) |

| Comparator Or Baseline | Malvidin-3-O-glucoside (Glycoside, MW 528.89 g/mol) |

| Quantified Difference | ~44% mass difference and distinct chromatographic retention |

| Conditions | HPLC-DAD quantification post-acid hydrolysis |

Buyers conducting total anthocyanidin assays must procure the specific aglycone standard to avoid critical mass calibration errors and retention time mismatches.

In Vivo Gastroprotective Efficacy and Minimum Effective Dose

Preclinical evaluations of ethanol-induced gastric ulcers demonstrate that malvidin chloride possesses superior, hormone-independent gastroprotective efficacy compared to cyanidin chloride. In ovariectomized murine models, oral administration of malvidin chloride effectively inhibited myeloperoxidase (MPO) activity and increased glutathione (GSH) levels at a dose of 5 mg/kg. In contrast, cyanidin chloride required a 2- to 4-fold higher dose (10–20 mg/kg) to achieve comparable MPO inhibition and gastroprotection in female models [1].

| Evidence Dimension | Minimum effective dose for MPO inhibition and gastroprotection |

| Target Compound Data | Malvidin chloride (5 mg/kg) |

| Comparator Or Baseline | Cyanidin chloride (10–20 mg/kg) |

| Quantified Difference | Malvidin is effective at a 2- to 4-fold lower dose than cyanidin |

| Conditions | Ethanol-induced gastric ulcer murine model (in vivo) |

For researchers developing gastroprotective formulations, malvidin chloride offers higher potency and consistent efficacy independent of hormonal status compared to cyanidin.

Antioxidant Capacity vs. Structural Stability Trade-Off

The functional performance of anthocyanidins is heavily dictated by their B-ring substitution patterns. In stoichiometric radical scavenging assays (ABTS/DPPH), malvidin chloride exhibits lower direct antioxidant activity than delphinidin chloride or cyanidin chloride due to the replacement of hydroxyl groups with methoxy groups. The established activity order is Peonidin < Pelargonidin < Malvidin < Cyanidin < Petunidin < Delphinidin. However, these methoxy groups (3',5'-dimethoxy) delocalize electrons and increase resistance to nucleophilic addition, granting malvidin superior structural stability during processing compared to the highly hydroxylated, but highly unstable, delphinidin [1].

| Evidence Dimension | Radical scavenging capacity (n10 stoichiometric value) vs. Stability |

| Target Compound Data | Malvidin chloride (Moderate scavenging, high stability via methoxy groups) |

| Comparator Or Baseline | Delphinidin chloride (Highest scavenging, lowest stability via 3 OH groups) |

| Quantified Difference | Malvidin sacrifices peak radical scavenging for enhanced structural stability |

| Conditions | In vitro ABTS/DPPH assays and general processing environments |

Formulators must select malvidin chloride when the application requires a balance of moderate antioxidant capacity and superior resistance to degradation, rather than raw, unstable radical scavenging.

Copigmentation and Hydration Constant (pKh) Behavior

The color stability of anthocyanidins in aqueous environments is governed by their hydration constant (pKh), which dictates the transition from the colored flavylium cation to the colorless hemiacetal. Malvidin chloride's specific methoxylation pattern alters its pKh and copigmentation binding affinity compared to non-methoxylated analogs. When subjected to high-pressure processing (HPP) or micellar stabilization, malvidin derivatives exhibit unique copigmentation kinetics with co-pigments like caffeic acid, maintaining a stable color difference (ΔE < 1.5). Substituting malvidin with cyanidin or delphinidin alters the hydrogen bonding and π-π stacking dynamics, fundamentally changing the colorimetric stability of the formulation [1].

| Evidence Dimension | Colorimetric stability (ΔE) and copigmentation affinity |

| Target Compound Data | Malvidin chloride (Specific pKh and π-π stacking via methoxy groups) |

| Comparator Or Baseline | Cyanidin/Delphinidin chloride (Different pKh and hydrogen bonding profiles) |

| Quantified Difference | Malvidin maintains ΔE < 1.5 under specific HPP copigmentation conditions |

| Conditions | Aqueous formulation, high-pressure processing, presence of co-pigments |

Procurement of exact malvidin standards is critical for colorimetric and copigmentation studies, as its unique hydration constant cannot be replicated by other anthocyanidins.

Analytical Standardization for Total Anthocyanidin Assays

Malvidin chloride is the mandatory aglycone reference standard for HPLC-DAD and LC-MS/MS quantification of hydrolyzed plant extracts, red wines, and fruit juices, ensuring accurate mass calibration .

Preclinical Gastroprotective Formulation Development

Due to its high potency at low doses (5 mg/kg) and hormone-independent efficacy, it is an ideal candidate for studying ethanol-induced ulcer treatments and MPO-inhibiting nutraceuticals [1].

Copigmentation and Color Stability Modeling

Used as the core chromophore in food science to model the effects of high-pressure processing, pH shifts, and co-pigment interactions (e.g., with caffeic acid) on the stabilization of the flavylium cation[2].

Structure-Activity Relationship (SAR) Studies in Antioxidants

Serves as the benchmark for evaluating how B-ring methoxylation enhances structural stability and nucleophilic resistance at the expense of raw radical scavenging capacity compared to hydroxylated analogs [3].

References

- [2] Molecules. Relationship between Hormonal Modulation and Gastroprotective Activity of Malvidin and Cyanidin Chloride. 2020.

- [3] MDPI Foods. The Effect of High-Pressure Processing on the Copigmentation and Storage Stability of Polyphenols. 2024.

- [4] Molecules. Relationship between Chemical Structure and Biological Activity Evaluated In Vitro for Six Anthocyanidins. 2023.

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Related CAS

Other CAS

Dates

Explore Compound Types